isorhamnetin-3-O-glucoside
Overview
Description
Isorhamnetin 3-O-beta-D-glucopyranoside is a glycosyloxyflavone that is isorhamnetin substituted at position 3 by a beta-D-glucosyl residue . It is a natural compound widely contained in many vegetables and rice .
Synthesis Analysis
Biological synthesis of isorhamnetin 3-O-glucoside has been achieved using engineered glucosyltransferase . Another synthesis method involves a highly efficient three-enzyme (rhamnosyltransferase, glycine max sucrose synthase and uridine diphosphate (UDP)-rhamnose synthase) cascade using a UDP-rhamnose regeneration system .Molecular Structure Analysis
Isorhamnetin 3-O-glucoside has been identified in the petals of R. rugosa, which are used in various cosmetic products . The molecular structure of isorhamnetin 3-O-glucoside has been analyzed using various techniques such as LC-ESI-MS/MS .Chemical Reactions Analysis
Isorhamnetin 3-O-glucoside exhibits diverse biological activities against cancer, diabetes, hepatic diseases, obesity, and thrombosis . It exerts therapeutic effects through multiple networks of underlying molecular signaling pathways .Physical And Chemical Properties Analysis
Isorhamnetin-3-O-glucoside has a molecular formula of C22H22O12 and a molar mass of 478.4. It has a predicted density of 1.75±0.1 g/cm3, a predicted boiling point of 834.4±65.0 °C, and a predicted flash point of 291.3°C .Scientific Research Applications
Diabetes Treatment
- Field : Medical Science
- Application : Isorhamnetin has been found to have anti-diabetic effects in a high-fat diet and Streptozotocin-induced mice model of type 2 diabetes .
- Method : Mice were fed with a high-fat diet followed by two consecutive low doses of Streptozotocin (40 mg/kg). The diabetic mice were then treated orally with isorhamnetin (10 mg/kg) or metformin (200 mg/kg) for 10 days .
- Results : Isorhamnetin reduced the elevated levels of serum glucose and insulin in the treated diabetic group compared to the vehicle control mice. The homeostasis model assessment of insulin resistance (HOMA-IR) was decreased in diabetic mice treated with isorhamnetin compared to the vehicle controls .
Tooth Eruption
- Field : Dental Science
- Application : Isorhamnetin 3-O-neohesperidoside promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis .
- Method : The effect of isorhamnetin 3-O-neohesperidoside on receptor activator of nuclear factor-kB ligand (RANKL)-induced osteoclastogenesis was analyzed in vitro and resorption of the crown-covered bone of the lower first molars in mice in vivo .
- Results : Isorhamnetin 3-O-neohesperidoside promoted osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs) and upregulated mRNA expression of the osteoclast-specific genes cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) .
Antioxidant and Anti-inflammatory
- Field : Medical Science
- Application : Isorhamnetin has been found to have antioxidant and anti-inflammatory properties .
- Method : The antioxidant and anti-inflammatory properties of isorhamnetin were studied in vitro and in vivo .
- Results : Isorhamnetin was found to reduce oxidative stress and inflammation in various disease models .
Cancer Treatment
- Field : Oncology
- Application : Isorhamnetin has been found to have anti-cancer properties .
- Method : The anti-cancer properties of isorhamnetin were studied in vitro and in vivo .
- Results : Isorhamnetin was found to inhibit the growth of various types of cancer cells .
Cardiovascular Diseases
- Field : Cardiology
- Application : Isorhamnetin has been found to have beneficial effects in the management of cardiovascular diseases .
- Method : The effects of isorhamnetin on cardiovascular diseases were studied in vitro and in vivo .
- Results : Isorhamnetin was found to improve cardiovascular health by reducing oxidative stress and inflammation .
Metabolic Syndrome
- Field : Endocrinology
- Application : Isorhamnetin has been found to have beneficial effects in the management of metabolic syndrome .
- Method : The effects of isorhamnetin on metabolic syndrome were studied in vitro and in vivo .
- Results : Isorhamnetin was found to improve metabolic health by reducing oxidative stress and inflammation .
Antioxidant and Anti-inflammatory
- Field : Medical Science
- Application : Isorhamnetin-3-O-glucoside has been found to have antioxidant and anti-inflammatory properties .
- Method : The antioxidant and anti-inflammatory properties of isorhamnetin-3-O-glucoside were studied in vitro and in vivo .
- Results : Isorhamnetin-3-O-glucoside was found to reduce oxidative stress and inflammation in various disease models .
Antibacterial and Antiviral
- Field : Microbiology
- Application : Isorhamnetin-3-O-glucoside has been found to have antibacterial and antiviral properties .
- Method : The antibacterial and antiviral properties of isorhamnetin-3-O-glucoside were studied in vitro .
- Results : Isorhamnetin-3-O-glucoside was found to inhibit the growth of various types of bacteria and viruses .
Hepatic Diseases
- Field : Hepatology
- Application : Isorhamnetin-3-O-glucoside has been found to have beneficial effects in the management of hepatic diseases .
- Method : The effects of isorhamnetin-3-O-glucoside on hepatic diseases were studied in vitro and in vivo .
- Results : Isorhamnetin-3-O-glucoside was found to improve liver health by reducing oxidative stress and inflammation .
Obesity
- Field : Endocrinology
- Application : Isorhamnetin-3-O-glucoside has been found to have beneficial effects in the management of obesity .
- Method : The effects of isorhamnetin-3-O-glucoside on obesity were studied in vitro and in vivo .
- Results : Isorhamnetin-3-O-glucoside was found to improve metabolic health by reducing oxidative stress and inflammation .
Thrombosis
- Field : Hematology
- Application : Isorhamnetin-3-O-glucoside has been found to have beneficial effects in the management of thrombosis .
- Method : The effects of isorhamnetin-3-O-glucoside on thrombosis were studied in vitro and in vivo .
- Results : Isorhamnetin-3-O-glucoside was found to improve cardiovascular health by reducing oxidative stress and inflammation .
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-LFXZADKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311218 | |
Record name | Isorhamnetin 3-O-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
isorhamnetin 3-O-glucoside | |
CAS RN |
5041-82-7 | |
Record name | Isorhamnetin 3-O-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isorhamnetin-3-O-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isorhamnetin 3-O-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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